N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.204179104 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide and its analogs have been studied for their synthesis and structural characterization. For instance, the reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) resulted in the formation of 1-N-adamantylbenzamide, among other products, showcasing the chemical reactivity and potential for derivative synthesis of adamantane-based compounds (Sakaguchi, Eikawa, & Ishii, 1997). Additionally, polymers containing 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene units have been synthesized and characterized, indicating the versatility of adamantane derivatives in polymer science (Moustafid et al., 1991).
Biological Activities and Applications
Adamantane derivatives have been explored for their potential biological activities. A study on tubulin-targeted antimitotic agents based on an adamantane lead compound indicated that these derivatives could inhibit cell proliferation and stimulate the depolymerization of microtubules in cancer cells, suggesting their utility in cancer therapy (Zefirov et al., 2020). Moreover, adamantyl N-benzylbenzamides have been identified as new series of depigmentation agents with tyrosinase inhibitory activity, highlighting their potential application in treating hyperpigmentation disorders (Baek et al., 2012).
Material Science and Molecular Design
The role of adamantane derivatives in material science and molecular design is notable. For example, electrosynthetic and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), including those with adamantane substituents, demonstrates their application in developing new materials with specific optical and electrical properties (Moustafid et al., 1991). Additionally, the design of depsides with lipophilic adamantane moieties and their crystal structure analysis provide insights into the structural basis for their activity and potential applications in drug design (Matković et al., 2007).
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13(21-19(22)17-5-3-4-6-18(17)23-2)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,13-16H,7-12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZSGGVNWQBAPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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